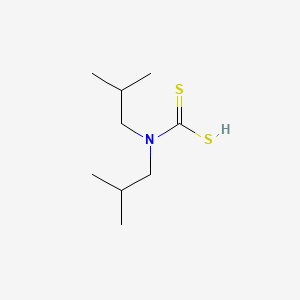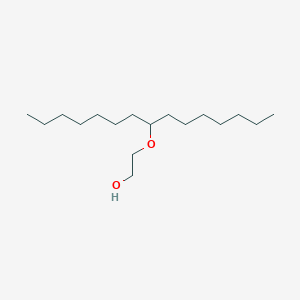
2-Pentadecan-8-yloxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentadecan-8-yloxyethanol is an organic compound with the molecular formula C17H36O2 It is a long-chain ether alcohol, which means it contains both ether and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecan-8-yloxyethanol typically involves the reaction of 1-bromo-8-pentadecanol with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethoxide group, forming the desired ether alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced through large-scale organic synthesis techniques, which may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Pentadecan-8-yloxyethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ether group can be reduced to form an alcohol.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of pentadecan-8-one or pentadecanoic acid.
Reduction: Formation of 2-pentadecanol.
Substitution: Formation of various substituted ether alcohols.
Scientific Research Applications
2-Pentadecan-8-yloxyethanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Pentadecan-8-yloxyethanol is not well-documented. as an amphiphilic molecule, it can interact with both hydrophobic and hydrophilic environments. This property allows it to integrate into cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Pentadecanol: A similar compound with a hydroxyl group instead of an ether group.
Pentadecane: A hydrocarbon with a similar carbon chain length but lacking functional groups.
2-Pentadecanone: A ketone with a similar carbon chain length.
Uniqueness
2-Pentadecan-8-yloxyethanol is unique due to its combination of ether and alcohol functional groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and industrial applications.
Properties
CAS No. |
70709-96-5 |
|---|---|
Molecular Formula |
C17H36O2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
2-pentadecan-8-yloxyethanol |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-9-11-13-17(19-16-15-18)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
MTLHVFLJNLGKNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCC)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)



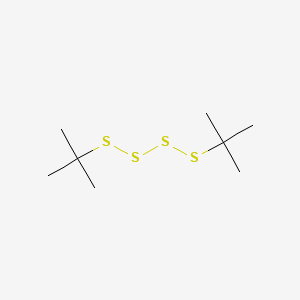

![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
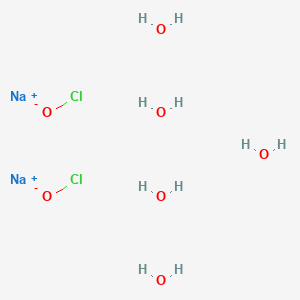

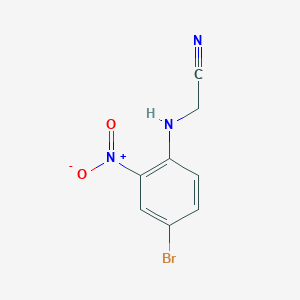
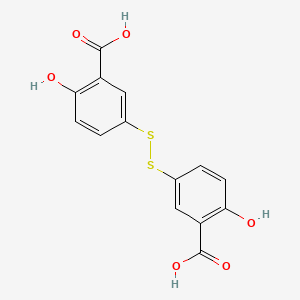
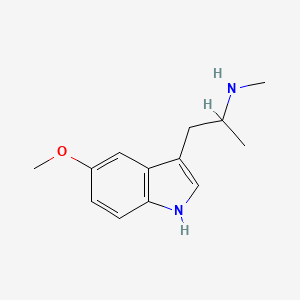
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
